molecular formula C8H7ClN2O2S2 B3264945 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 40009-41-4

7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3264945
CAS No.: 40009-41-4
M. Wt: 262.7 g/mol
InChI Key: QDRGKNJCWCYIIL-UHFFFAOYSA-N
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Description

7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core with a chlorine atom at position 7 and a methylthio (-SCH₃) group at position 2. This structure confers unique electronic and steric properties, making it a candidate for modulating ionotropic glutamate receptors (e.g., AMPA receptors) and potassium channels. Its synthesis typically involves halogenation, sulfonation, and alkylation steps, with precise control over substituent placement .

Properties

IUPAC Name

7-chloro-3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S2/c1-14-8-10-6-3-2-5(9)4-7(6)15(12,13)11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRGKNJCWCYIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multi-step reactions starting from readily available aromatic compounds. Key steps include:

  • Chlorination: : Introduction of the chloro group onto the aromatic ring.

  • Thioether Formation: : Reaction of a chlorinated intermediate with methanethiol to introduce the methylthio group.

  • Cyclization: : Formation of the thiadiazine ring by cyclizing with appropriate precursors under acidic or basic conditions.

Industrial Production Methods: Industrial synthesis of this compound might scale up from the laboratory methods, optimizing yields and reaction conditions to make the process cost-effective and environmentally friendly. Parameters such as temperature, solvent choice, and reaction time are fine-tuned during industrial production.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various reactions, including:

  • Oxidation: : Conversion to sulfoxides and sulfones using oxidizing agents.

  • Reduction: : Using reducing agents to transform the thiadiazine ring.

  • Substitution: : Both nucleophilic and electrophilic substitutions at the chloro and methylthio sites.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: : Sodium methoxide (NaOCH₃) or ammonia (NH₃) for nucleophilic substitution; Lewis acids for electrophilic substitutions.

Major Products: The products vary based on the reaction but typically include oxidized or substituted derivatives with modified biological or physical properties.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may exhibit various biological activities:

  • Neuroprotective Effects : Research indicates that derivatives of this compound may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases. For instance, studies have shown that similar compounds can enhance cognitive functions by modulating neurotransmitter systems .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to the presence of the thiadiazine moiety which is known for its activity against bacteria and fungi .

Agricultural Chemistry

The compound's properties extend to agricultural applications where it can be used as a pesticide or fungicide. Its effectiveness in controlling plant pathogens makes it a candidate for development in crop protection strategies.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other bioactive compounds. The ability to modify its structure allows researchers to explore new derivatives with enhanced biological activities .

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various benzothiadiazine derivatives. The findings suggested that compounds similar to 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine could significantly improve cognitive performance in animal models by enhancing synaptic plasticity and reducing oxidative stress .

Case Study 2: Antimicrobial Activity

In another research article focused on antimicrobial agents, derivatives of this compound were tested against common bacterial strains. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEfficacy LevelReference
NeuroprotectiveSimilar Thiadiazine DerivativeHighJournal of Medicinal Chemistry
Antimicrobial7-Chloro-3-(methylthio) DerivativeModerateAntimicrobial Agents

Mechanism of Action

Similar compounds include other benzo[e][1,2,4]thiadiazine derivatives. Comparatively, 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to:

  • Chloro and Methylthio Groups: : These groups confer unique reactivity and biological activities.

  • Synthetic Accessibility: : Easier to synthesize compared to some of its analogs.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzothiadiazine Derivatives

IDRA-21 (7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide)
  • Structural Differences : IDRA-21 replaces the methylthio group with a methyl (-CH₃) group and has a partially saturated dihydro ring.
  • Activity : Acts as a potent AMPA receptor positive allosteric modulator (PAM), enhancing cognitive function in vivo. The dihydro structure improves metabolic stability compared to unsaturated analogues .
  • Pharmacokinetics : Higher blood-brain barrier penetration than its unsaturated counterpart, as shown in microdialysis studies .
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
  • Structural Differences : Features a furan substituent at position 5 and a methyl group at position 3.
  • Activity : Retains AMPA receptor PAM activity despite being unsaturated, challenging the "unsaturated-inactive" paradigm. Demonstrates enhanced stereochemical stability and acetylcholine/ serotonin modulation in the hippocampus .

Thienothiadiazine Dioxides (Isosteric Analogues)

Replacing the benzene ring with a thiophene ring alters electronic distribution and binding affinity:

4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26)
  • Structural Differences : Thiophene core with allyl (-CH₂CHCH₂) and chlorine substituents.
  • Synthesis: Prepared via allylation of the thienothiadiazine precursor in acetonitrile (85–90% yield) .
  • Activity : Shows moderate AMPA receptor potentiation but lower efficacy than benzothiadiazines due to reduced aromatic π-stacking interactions .
6-Chloro-4-cyclopropyl-3-methyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
  • Structural Differences : Cyclopropyl group at position 4 enhances steric bulk.
  • Activity : Improved AMPAR potentiation (EC₅₀ = 2.1 μM) compared to ethyl-substituted analogues, highlighting the role of rigid substituents in receptor binding .

Substituent-Modified Analogues

7-Methoxy-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 6451-51-0)
  • Structural Differences : Methoxy (-OCH₃) at position 7 instead of chlorine.
  • Activity : Reduced AMPA receptor affinity but improved aqueous solubility, suggesting utility in peripheral applications .
7-Chloro-3-(cyclohexylethylamino)-4H-benzothiadiazine 1,1-dioxide
  • Structural Differences: Bulky cyclohexylethylamino group at position 3.
  • Activity : Acts as a potassium channel opener with selectivity for pancreatic K(ATP) channels over vascular tissues, demonstrating substituent-dependent tissue specificity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity EC₅₀/IC₅₀ (μM) Key Reference
7-Chloro-3-(methylthio)-benzothiadiazine Benzothiadiazine 7-Cl, 3-SCH₃ AMPA/KAR modulation (proposed) N/A
IDRA-21 Dihydrobenzothiadiazine 7-Cl, 3-CH₃ AMPA PAM 0.8–1.2
7-Chloro-5-(furan-3-yl)-3-methyl derivative Benzothiadiazine 7-Cl, 3-CH₃, 5-furan AMPA PAM, enhanced CNS stability 1.5
4-Allyl-thienothiadiazine (Compound 26) Thienothiadiazine 6-Cl, 4-allyl Moderate AMPA potentiation 12.4
7-Methoxy-3-methyl derivative Benzothiadiazine 7-OCH₃, 3-CH₃ Solubility-enhanced, peripheral use >50

Key Research Findings

  • Unsaturated vs. Saturated Cores : Contrary to prior assumptions, unsaturated benzothiadiazines (e.g., 7-chloro-5-furan-3-yl derivative) retain AMPA PAM activity, with improved pharmacokinetics due to resistance to CYP450 metabolism .
  • Thiophene vs. Benzene Cores: Thienothiadiazines exhibit reduced receptor affinity but offer synthetic versatility for substituent engineering .
  • Substituent Impact : Bulky groups (e.g., cyclopropyl) enhance AMPAR activity, while polar groups (e.g., methoxy) improve solubility at the cost of potency .

Biological Activity

7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C8_8H7_7ClN2_2O2_2S2_2
  • CAS Number : 40009-41-4

Structural Characteristics

The structure of this compound features a chloro group and a methylthio group attached to a benzothiadiazine core. This unique configuration contributes to its biological activity.

Research indicates that this compound acts primarily as a positive allosteric modulator of the AMPA receptor. This modulation enhances synaptic transmission without the excitotoxic effects typically associated with direct agonists .

Anticancer Activity

A significant area of study involves the compound's anticancer properties. It has shown promising results in inhibiting various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity against MCF-7 cells, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism : Molecular docking studies suggest that it may inhibit specific tyrosine kinases involved in cancer progression .

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects. Studies have reported its efficacy against various pathogenic bacteria, outperforming standard antibiotics like chloramphenicol in some assays .

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of several thiadiazine derivatives, this compound was highlighted for its potent activity against the MCF-7 cell line. The study compared its efficacy with other compounds and found it to have superior activity at lower concentrations .

Study 2: Mechanistic Insights

A molecular docking analysis provided insights into the binding affinities of this compound with various targets related to cancer pathways. The results indicated that the compound binds effectively to CDK2, a key regulator in cell cycle progression .

Comparative Biological Activity Table

Compound Target IC50_{50} (µM) Activity Type
This compoundMCF-7 (Breast Cancer)<5Anticancer
Other ThiadiazinesMCF-7>10Anticancer
ChloramphenicolVarious BacteriaN/AAntimicrobial

Q & A

Q. What are the key synthetic routes for 7-chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and its structural analogues?

Methodological Answer: The synthesis of thiadiazine dioxides typically involves multi-step reactions, including halogenation, alkylation, and cyclization. For example:

  • Step 1 : Alkylation of a thiadiazine precursor using methyl iodide in acetonitrile with potassium carbonate as a base .
  • Step 2 : Cyclization under reflux conditions, followed by purification via solvent extraction (e.g., chloroform/water) and crystallization .
  • Characterization : Confirmed via 1H^1H-NMR (e.g., methylthio protons at δ 2.5–3.0 ppm), 13C^{13}C-NMR, and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Classification : GHS Category H302 (harmful if swallowed). Use PPE (gloves, lab coat, goggles) and ensure fume hood ventilation .
  • Emergency Protocols :
    • Skin Contact : Wash with soap/water; seek medical attention for irritation .
    • Inhalation : Move to fresh air; administer oxygen if necessary .
  • Storage : Inert atmosphere, room temperature; avoid dust formation .

Advanced Research Questions

Q. How does structural modification at the 4-position of the thiadiazine ring affect AMPA receptor potentiator activity?

Methodological Answer: Substitution at the 4-position (e.g., cyclopropyl, allyl) significantly enhances activity. For example:

  • 4-Cyclopropyl : Increases EC2x_{2x} (potency) to 0.24 µM for AMPARs, comparable to benzothiadiazine analogues .
  • 4-Allyl : Favors kainate receptor (KAR) activity over AMPARs, with EC50_{50} values ~10x lower than cyclopropyl derivatives .

Q. What experimental challenges arise in studying the stereochemical stability of this compound?

Methodological Answer:

  • Racemization : Hepatic CYP450 enzymes metabolize the parent compound (e.g., 7-chloro-5-(furan-3-yl) derivatives) into unsaturated achiral forms, which retain bioactivity but complicate enantiomer-specific studies .
  • Resolution : Chiral HPLC or enzymatic resolution is required to isolate active enantiomers. For example, (S)-enantiomers of pyridothiadiazines show 5x higher potency than (R)-forms in KATP_{ATP} channel assays .

Q. How does this compound compare to other thiadiazine dioxides in modulating KATP_{ATP}ATP​ channels?

Methodological Answer:

  • Selectivity : 3-Alkylamino-pyridothiadiazines exhibit >10x selectivity for pancreatic KATP_{ATP} channels over vascular isoforms, unlike benzothiadiazines (e.g., diazoxide) .
  • Mechanism : Molecular docking studies suggest hydrogen bonding between the methylthio group and SUR1 subunit residues (e.g., TMs 13–17) stabilizes the open-channel conformation .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Metabolite Interference : LC-MS/MS quantifies hepatic metabolites (e.g., unsaturated derivatives) that retain activity, requiring correction in dose-response curves .
  • Receptor Subtype Profiling : Use patch-clamp electrophysiology on HEK293 cells expressing GluA2/3 AMPAR subunits to isolate subunit-specific effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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